REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([Cl:11])[N:5]=[C:4]([NH:12][C:13](=[O:15])[CH3:14])[N:3]=1.[H][H]>[Ni].CO>[NH2:8][C:7]1[C:6]([Cl:11])=[N:5][C:4]([NH:12][C:13](=[O:15])[CH3:14])=[N:3][C:2]=1[Cl:1]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1[N+](=O)[O-])Cl)NC(C)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After the nickel was filtered off
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from methanol/ethyl acetate
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=NC1Cl)NC(C)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.6 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |